molecular formula C9H7ClN2O3 B1396244 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride CAS No. 1185300-03-1

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride

Cat. No. B1396244
M. Wt: 226.61 g/mol
InChI Key: LSIGZSGHORQZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C9H7ClN2O3 . It has an average mass of 190.156 Da and a monoisotopic mass of 190.037842 Da .


Synthesis Analysis

The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives has been investigated in various studies. For instance, a study used supramolecular β-cyclodextrin as a highly efficient, biodegradable, and reusable catalyst for the synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile derivatives . The synthesis was carried out via a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine in an aqueous medium at 65°C under ultrasonication .


Chemical Reactions Analysis

The chemical reactions involving 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives have been studied. For example, a study used β-cyclodextrin as a catalyst for the synthesis of 4-oxo-pyrido[1,2-a]pyrimidine-3-carbonitrile derivatives via a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid” (the non-hydrochloride form) include a density of 1.5±0.1 g/cm3, a boiling point of 375.3±52.0 °C at 760 mmHg, and a flash point of 180.8±30.7 °C . It has 5 H-bond acceptors, 1 H-bond donor, and 1 freely rotating bond .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride has been extensively used in chemical synthesis and structural analysis. Research has shown that this compound can be effectively synthesized and its structure analyzed using various techniques. For instance, Ukrainets et al. (2008) developed methods for the preparation and purification of derivatives of this compound, confirming their structure through spectroscopic data (Ukrainets, Tugaibei, Bereznyakova, Kravchenko, & Turov, 2008). Another study by Zhang et al. (2013) characterized a hydrochloric acid salt of a related compound, revealing its potential interaction with DNA (Zhang, Huang, Cai, Xu, & Sun, 2013).

Biological Activities and Potential Therapeutic Applications

Several studies have investigated the biological activities of compounds structurally related to 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride. Hermecz et al. (1991) explored the unexpected ring transformation of similar compounds, hinting at their potential use in medicinal chemistry (Hermecz, Horváth, Erős-Takácsy, & Podányi, 1991). Furthermore, Mane et al. (2014) synthesized novel derivatives and evaluated their antimalarial activity, underscoring the significance of such compounds in developing new therapeutic agents (Mane, Mohanakrishnan, Sahal, Murumkar, Giridhar, & Yadav, 2014).

Exploration in Heterocyclic Chemistry

The role of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride extends to the broader field of heterocyclic chemistry. A comprehensive review by Hermecz (1995) highlighted the various applications of pyrido[1,2-a]pyrimidines, including their therapeutic effects and uses in materials science (Hermecz, 1995).

Future Directions

The future directions for the study of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives could involve further exploration of their synthesis methods, potential applications, and biological activities. For instance, their anti-HIV-1 activity suggests potential for development into new therapeutic agents .

properties

IUPAC Name

4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3.ClH/c12-8-6(9(13)14)5-10-7-3-1-2-4-11(7)8;/h1-5H,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIGZSGHORQZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=O)N2C=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride

CAS RN

1185300-03-1
Record name 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 4-oxo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185300-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride
Reactant of Route 2
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride
Reactant of Route 6
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.